An In-Depth Technical Guide to the Physicochemical Properties of 7-(Oxiran-2-yl)benzofuran
An In-Depth Technical Guide to the Physicochemical Properties of 7-(Oxiran-2-yl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Heterocycle
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Its fusion of a benzene ring with a furan ring creates a privileged structure, offering a versatile platform for the design and synthesis of novel drug candidates. This guide focuses on a specific, yet highly promising derivative: 7-(Oxiran-2-yl)benzofuran. The incorporation of a reactive oxirane (epoxide) ring at the 7-position introduces a key functional group for covalent modification and further synthetic elaboration, making it a molecule of significant interest for drug discovery and development.
This technical guide provides a comprehensive overview of the physicochemical properties of 7-(Oxiran-2-yl)benzofuran, offering insights into its synthesis, stability, and key molecular characteristics. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Molecular Identity and Core Physicochemical Characteristics
7-(Oxiran-2-yl)benzofuran, also known by its CAS number 106619-08-3, is a heterocyclic compound with the molecular formula C₁₀H₈O₂.
Table 1: Core Physicochemical Properties of 7-(Oxiran-2-yl)benzofuran
| Property | Value | Source/Method |
| Molecular Weight | 160.17 g/mol | Calculated |
| Molecular Formula | C₁₀H₈O₂ | --- |
| CAS Number | 106619-08-3 | --- |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Based on similar benzofuran derivatives |
| Melting Point | Not experimentally determined | --- |
| Boiling Point | Not experimentally determined | --- |
| Solubility | Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO). Limited solubility in water is expected. | Based on structural analysis |
dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O1" [label="O"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "O2" [label="O"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"];
} Figure 1: Chemical structure of 7-(Oxiran-2-yl)benzofuran.
Synthesis of 7-(Oxiran-2-yl)benzofuran: A Proposed Pathway
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 2: Proposed synthetic workflow for 7-(Oxiran-2-yl)benzofuran.
Step 1: Synthesis of 7-Vinylbenzofuran
The introduction of a vinyl group at the 7-position of the benzofuran ring is a crucial first step. A common and effective method for this transformation is a palladium-catalyzed cross-coupling reaction, such as a Stille coupling.
Experimental Protocol (Proposed):
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromobenzofuran (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like anhydrous toluene.
-
Reagent Addition: Add vinyltributyltin (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-vinylbenzofuran.
Step 2: Epoxidation of 7-Vinylbenzofuran
The epoxidation of the newly installed vinyl group is the final step to yield the target compound. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable reagent for this transformation.[4]
Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve 7-vinylbenzofuran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask at 0 °C (ice bath).
-
Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess peroxide. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 7-(Oxiran-2-yl)benzofuran can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-(Oxiran-2-yl)benzofuran are not available, a prediction of the key spectroscopic features can be made based on the known spectra of benzofuran and related epoxides.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran core and the protons of the oxirane ring.
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzofuran ring system will appear in this region, with their specific chemical shifts and coupling patterns determined by their positions.
-
Oxirane Protons (δ 2.5-4.0 ppm): The three protons on the epoxide ring will likely appear as a set of multiplets in this region, characteristic of a three-membered ring system.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): The eight carbons of the benzofuran core will resonate in this region.
-
Oxirane Carbons (δ 40-60 ppm): The two carbons of the epoxide ring are expected to appear in this upfield region.[5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretching (ether and epoxide): ~1000-1300 cm⁻¹ (asymmetric and symmetric stretches)
-
Epoxide ring vibrations: Characteristic bands around 800-950 cm⁻¹ and 1250 cm⁻¹
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 160.17. Fragmentation patterns would likely involve the loss of fragments from the oxirane ring, such as CHO, and cleavage of the benzofuran ring.
Lipophilicity (logP) and its Determination
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most direct method for determining logP.[1][6]
Experimental Protocol: [1]
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Prepare a stock solution of 7-(Oxiran-2-yl)benzofuran in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and buffer phases.
-
Equilibration: Shake the vessel for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in buffer]).
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 3: Workflow for logP determination by the shake-flask method.
HPLC-Based Method for logP Determination
An alternative, and often faster, method for estimating logP is through reversed-phase HPLC.[3][7][8] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Experimental Protocol:
-
Calibration: Prepare a series of standard compounds with known logP values.
-
Chromatography: Inject each standard onto a reversed-phase HPLC column (e.g., C18) and determine its retention time (t_R) and the column dead time (t_0). Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k) versus the known logP values for the standards to generate a calibration curve.
-
Sample Analysis: Inject the 7-(Oxiran-2-yl)benzofuran sample under the same chromatographic conditions and determine its capacity factor.
-
logP Estimation: Use the calibration curve to determine the logP of the sample from its log(k) value.
Stability Profile: Considerations for an Epoxide-Containing Molecule
The presence of the strained oxirane ring makes 7-(Oxiran-2-yl)benzofuran susceptible to degradation under certain conditions. Understanding its stability is crucial for its handling, storage, and application in drug development.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11]
Experimental Protocol:
-
Stress Conditions: Subject solutions of 7-(Oxiran-2-yl)benzofuran to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or a solution at a high temperature (e.g., 60-80 °C).
-
Photostability: Exposure to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.
-
Characterization: If significant degradation is observed, the degradation products should be characterized using techniques like LC-MS to elucidate their structures.
Accelerated Stability Studies
Accelerated stability studies are performed to predict the long-term stability and shelf-life of the compound.
Experimental Protocol:
-
Storage Conditions: Store samples of 7-(Oxiran-2-yl)benzofuran under accelerated conditions, typically at elevated temperature and humidity (e.g., 40 °C / 75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 4: Overview of stability testing for 7-(Oxiran-2-yl)benzofuran.
Conclusion and Future Directions
7-(Oxiran-2-yl)benzofuran represents a valuable building block for the synthesis of novel therapeutic agents. Its physicochemical properties, particularly the reactive epoxide moiety, offer numerous opportunities for the development of covalent inhibitors and the exploration of new chemical space. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for its characterization. Further experimental validation of the predicted properties and the proposed synthetic route will be crucial for unlocking the full potential of this intriguing molecule in the field of drug discovery.
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